molecular formula C11H16ClN3O B1467486 4-Chloro-6-(4-methoxypiperidin-1-yl)-2-methylpyrimidine CAS No. 1248977-22-1

4-Chloro-6-(4-methoxypiperidin-1-yl)-2-methylpyrimidine

Cat. No. B1467486
CAS RN: 1248977-22-1
M. Wt: 241.72 g/mol
InChI Key: BDCDUSNGKOTBIK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxypiperidin-1-yl)-2-methylpyrimidine, more commonly referred to as 4C6MPMP, is a synthetic compound with a variety of applications in scientific research. It has a wide range of biochemical and physiological effects and has been used in a number of laboratory experiments.

Scientific Research Applications

Molecular Structure and Theoretical Analysis

A study by Aayisha et al. (2019) investigated the molecular structure of a compound similar to 4-Chloro-6-(4-methoxypiperidin-1-yl)-2-methylpyrimidine using both experimental techniques (FT-IR, FT-Raman, and NMR) and theoretical (DFT) methods. The research aimed to understand the compound's potential in biological, physical, pharmaceutical, and medicinal applications, including its anti-hypertensive activity. This involved detailed quantum mechanical calculations to obtain optimized structure and electronic energies (Aayisha, S., Devi, T. R., Janani, S., Muthu, S., Raja, M., & Sevvanthi, S., 2019).

Synthesis and Process Research

Guo Lei-ming (2012) focused on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a closely related compound, highlighting its importance as an intermediate for synthetic anticancer drugs. This study elaborated on the optimal conditions for synthesis through cyclization and chlorination, demonstrating the compound's significance in pharmaceutical manufacturing (Guo Lei-ming, 2012).

Supramolecular Chemistry Applications

Research by Aakeröy et al. (2007) on bifunctional aromatic N-heterocycles, including compounds structurally related to this compound, explored their use in supramolecular chemistry. These compounds were synthesized for potential applications in creating new molecular assemblies and materials, showcasing the versatility of such molecules in scientific research (Aakeröy, C., Schultheiss, N., Desper, J., & Moore, C., 2007).

Non-Covalent Interaction Studies

Zhang et al. (2018) conducted a study on non-covalent interactions in compounds featuring a 4-chloro-6-methoxypyrimidine moiety. This research highlighted the significance of these interactions in determining molecular stability and reactivity, which is crucial for the development of new materials and drugs (Zhang, Y., Huang, J., Qiao, L., Zhang, X., Cao, W.-W., Ding, Z., Hang, X., Qin, B.-F., & Song, J.-r., 2018).

properties

IUPAC Name

4-chloro-6-(4-methoxypiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-13-10(12)7-11(14-8)15-5-3-9(16-2)4-6-15/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCDUSNGKOTBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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